molecular formula C9H9ClFN B3322589 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine CAS No. 1487958-68-8

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B3322589
CAS No.: 1487958-68-8
M. Wt: 185.62 g/mol
InChI Key: ZNRBLOZQQJVBEC-UHFFFAOYSA-N
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Description

Ticagrelor Impurity 63, also known as (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate, is a compound related to Ticagrelor . Ticagrelor is a medication used as an antiplatelet agent to prevent blood clots in individuals who have had certain cardiovascular events .


Synthesis Analysis

The synthesis of Ticagrelor involves a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .


Molecular Structure Analysis

The molecular structure of Ticagrelor Impurity 63 is C9H9F2N : C8H8O3 . The elemental composition for m/z = 774.4158 with a -4.1ppm error is C41H56N7O8 .


Chemical Reactions Analysis

The synthesis of Ticagrelor involves a series of chemical reactions. The critical step to prepare intermediate 5 was optimized using the response surface methodology . The reaction product formed is found to be the 4,5-Dihydroisoxazole Derivative .

Scientific Research Applications

Method Development and Impurity Profiling

  • Method Development for Impurity Profiling : A study developed a method for impurity profiling of Ticagrelor by High-Performance Liquid Chromatography (HPLC), focusing on forced degradation under acidic conditions. The method achieved sharp peaks and good resolution between the drug and its degradant, facilitating the identification and quantification of impurities R. Kakde et al., 2017.

  • Quantitative NMR for Impurity Assessment : Another study applied quantitative proton NMR (qHNMR) for the assessment of a ticagrelor process impurity, demonstrating qHNMR's potential in determining purity and molecular stoichiometry, which is critical for ensuring product quality in pharmaceutical manufacturing S. Bhavaraju et al., 2022.

  • Identification and Characterization of New Impurities : Research identified four previously unknown impurities in ticagrelor, isolating them using preparative HPLC and characterizing them through spectral analysis. This work underscores the importance of identifying and understanding the structure of impurities in drug substances N. Kumar et al., 2016.

Safety and Hazards

While specific safety and hazards data for Ticagrelor Impurity 63 are not available, it’s important to handle all chemical substances with care, avoiding inhalation or contact with skin and eyes .

Future Directions

Ticagrelor impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies. It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .

Biochemical Analysis

Biochemical Properties

It is known that Ticagrelor, the parent compound, selectively binds to the P2Y12 receptor, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . It’s plausible that Ticagrelor Impurity 63 may interact with similar enzymes, proteins, and biomolecules, but this needs to be confirmed through rigorous biochemical studies.

Cellular Effects

Ticagrelor, the parent compound, has been shown to inhibit platelet aggregation, inhibit inflammatory response, enhance adenosine function, and have cardioprotective effects . Whether Ticagrelor Impurity 63 has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Ticagrelor, the parent compound, is known to bind reversibly to the P2Y12 receptor . This binding inhibits ADP-mediated platelet aggregation, which is a key step in the formation of blood clots

Dosage Effects in Animal Models

The effects of different dosages of Ticagrelor Impurity 63 in animal models have not been reported. Studies on Ticagrelor, the parent compound, have shown that it has significant antiplatelet effects . The dosage effects of Ticagrelor Impurity 63 need to be investigated in future studies.

Metabolic Pathways

Ticagrelor, the parent compound, is known to be rapidly absorbed by the body after oral administration . Future studies should aim to elucidate the metabolic pathways of Ticagrelor Impurity 63, including any enzymes or cofactors it interacts with.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBLOZQQJVBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

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